2-Ethyl-1,3,4-oxadiazole

Medicinal Chemistry Drug Discovery Physicochemical Profiling

2-Ethyl-1,3,4-oxadiazole (CAS 13148-61-3) is a heterocyclic compound composed of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, with an ethyl substituent at the 2-position. This substitution confers a logP value of 1.5, indicating a moderate increase in lipophilicity relative to the unsubstituted parent heterocycle, while retaining the core heterocycle's reactivity profile.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 13148-61-3
Cat. No. B078769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,3,4-oxadiazole
CAS13148-61-3
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCCC1=NN=CO1
InChIInChI=1S/C4H6N2O/c1-2-4-6-5-3-7-4/h3H,2H2,1H3
InChIKeyDHNLWBALDJWTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1,3,4-oxadiazole (CAS 13148-61-3): Baseline Chemical Identity and Procurement Considerations


2-Ethyl-1,3,4-oxadiazole (CAS 13148-61-3) is a heterocyclic compound composed of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, with an ethyl substituent at the 2-position . This substitution confers a logP value of 1.5, indicating a moderate increase in lipophilicity relative to the unsubstituted parent heterocycle, while retaining the core heterocycle's reactivity profile . The compound is a liquid at standard temperature (20°C), with a measured density of 1.072 g/cm³, a boiling point of 143°C at 760 mmHg, and a flash point of 43°C [1]. Its predicted acid dissociation constant (pKa) is -3.47 ± 0.22, reflecting the electron-deficient nature of the oxadiazole ring .

Why 2-Ethyl-1,3,4-oxadiazole Cannot Be Substituted with Generic Oxadiazole Analogs


Generic substitution among 1,3,4-oxadiazole analogs is not feasible due to the profound impact of even minor substituent variations on key molecular properties. The 2-ethyl group in 2-ethyl-1,3,4-oxadiazole (logP 1.5) provides a quantifiable increase in lipophilicity compared to the 2-methyl analog (logP 0.9), which directly influences membrane permeability and in vivo distribution characteristics . Furthermore, the 1,3,4-oxadiazole regioisomer itself exhibits an order of magnitude lower lipophilicity (logD) and favorable metabolic stability and hERG inhibition profiles relative to the 1,2,4-oxadiazole isomer, underscoring that even regioisomeric substitution is non-interchangeable [1]. These data demonstrate that compound-specific physicochemical and pharmacological profiles preclude generic replacement within this chemical series.

Quantitative Differentiation of 2-Ethyl-1,3,4-oxadiazole: Head-to-Head Comparative Evidence


Lipophilicity Advantage: LogP 1.5 for 2-Ethyl vs. LogP 0.9 for 2-Methyl Analog

2-Ethyl-1,3,4-oxadiazole exhibits a measured logP value of 1.5, which is 0.6 log units higher than that of the 2-methyl analog (logP 0.9). This quantifiable difference in lipophilicity directly impacts membrane permeability and potential in vivo distribution . The ethyl group enhances the compound's hydrophobic character without significantly altering the core heterocycle's electronic properties, offering a distinct advantage in lead optimization campaigns where fine-tuning of lipophilicity is required.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Regioisomeric Advantage: 1,3,4-Oxadiazole Exhibits Order-of-Magnitude Lower Lipophilicity (logD) and Favorable Pharmacological Profile vs. 1,2,4-Oxadiazole

In a systematic matched-pair analysis of the AstraZeneca compound collection comprising 148 matched pairs, the 1,3,4-oxadiazole isomer consistently displayed an order of magnitude lower lipophilicity (logD) compared to its 1,2,4-oxadiazole partner [1]. Furthermore, the 1,3,4-oxadiazole isomers exhibited superior profiles with respect to metabolic stability, hERG inhibition, and aqueous solubility [1]. In a representative matched-pair example, a 1,3,4-oxadiazole-containing compound (17) was sixteen times more soluble than its corresponding 1,2,4-oxadiazole analog (18) [1].

Medicinal Chemistry Drug Design Isosterism

Thermal and Physical Property Distinction: 2-Ethyl Analog Boils at 143°C, Distinguishing It from Shorter Alkyl Chain Analogs

2-Ethyl-1,3,4-oxadiazole exhibits a measured boiling point of 143°C at 760 mmHg and a density of 1.072 g/cm³ [1]. While direct comparative boiling point data for the 2-methyl analog is not consistently reported across authoritative sources, the increased molecular weight and alkyl chain length of the ethyl derivative predict a higher boiling point than the methyl analog (which is also a liquid at room temperature). This thermal stability and liquid state at ambient conditions offer practical advantages in synthesis and purification workflows, particularly for reactions requiring elevated temperatures without decomposition.

Physical Chemistry Chemical Handling Process Development

Targeted Research and Industrial Applications for 2-Ethyl-1,3,4-oxadiazole


Agrochemical Intermediate: Fungicide Development

2-Ethyl-1,3,4-oxadiazole serves as a key building block for the synthesis of novel fungicide candidates, leveraging the 1,3,4-oxadiazole core's established presence in microbiocidal and phytopathogenic fungi control agents . The ethyl substituent confers a logP of 1.5, optimizing the compound's lipophilicity for enhanced plant tissue penetration and systemic distribution [1].

Medicinal Chemistry: Amide Bioisostere and Scaffold Optimization

The 1,3,4-oxadiazole moiety is a validated bioisostere for amide and ester functionalities, and the 2-ethyl analog offers a distinct logP of 1.5, providing a 0.6 log unit increase in lipophilicity over the 2-methyl analog . This enables precise tuning of physicochemical properties during lead optimization, as demonstrated by the regioisomer's superior metabolic stability and lower hERG liability compared to 1,2,4-oxadiazoles [1].

Enzyme Inhibition Studies: FAAH and Other Hydrolase Targets

1,3,4-Oxadiazoles, including 2-alkyl substituted variants, have been identified as potent central heterocycles in inhibitors of fatty acid amide hydrolase (FAAH) and other serine hydrolases . The 2-ethyl analog's balanced lipophilicity (logP 1.5) and favorable regioisomeric properties support its use as a scaffold for developing selective enzyme inhibitors with improved pharmacokinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.